Hydroxy[bis(4-methoxyphenyl)]acetic acid
Description
Hydroxy[bis(4-methoxyphenyl)]acetic acid (IUPAC name: 2-hydroxy-2-bis(4-methoxyphenyl)acetic acid) is a diarylacetic acid derivative characterized by two 4-methoxyphenyl groups attached to a central acetic acid backbone with a hydroxyl substituent. Its molecular formula is C₁₆H₁₆O₅, with an average mass of 288.29 g/mol and a monoisotopic mass of 288.0998 g/mol . It is synthesized via methods such as electrochemical carboxylation of diarylmethanols or multicomponent reactions (MCRs) involving Meldrum’s acid and aryl glyoxals .
Properties
CAS No. |
639-61-2 |
|---|---|
Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C16H16O5/c1-20-13-7-3-11(4-8-13)16(19,15(17)18)12-5-9-14(21-2)10-6-12/h3-10,19H,1-2H3,(H,17,18) |
InChI Key |
ZCLYDZVPJVAASY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional versatility of diarylacetic acids allows for direct comparisons with Hydroxy[bis(4-methoxyphenyl)]acetic acid. Key analogs include:
Structural Analogs
Notes:
- *Yield for this compound is inferred from related electrochemical carboxylation methods for bis(4-methoxyphenyl)acetic acid (2g) .
Physicochemical Properties
- Melting Points: this compound derivatives (e.g., quinazolinone analogs) form white solids, while pyrimidine-based compounds (3a, 3b) melt at 195–207°C .
- Spectroscopic Data : NMR and HRMS confirm structural integrity for most analogs. For example, 3a shows a molecular ion peak at m/z 424.1 ([M+H]⁺) .
Electronic and Substituent Effects
- Absorption Spectra : Methoxy groups induce red shifts in UV-Vis spectra. For example, 4-methoxyphenyl-substituted compounds show longer absorption wavelengths than methyl or fluorine analogs () .
- Electron-Donating Effects : Methoxy groups enhance electron density, improving stability in oxidative environments and interaction with biological targets .
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